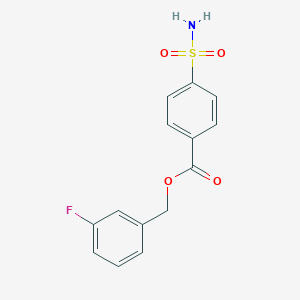
3-fluorobenzyl 4-(aminosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzyl 4-(aminosulfonyl)benzoate, also known as FABS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FABS is a sulfonamide derivative that has shown potential as a therapeutic agent due to its unique properties.
Mechanism of Action
3-fluorobenzyl 4-(aminosulfonyl)benzoate inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of cellular proteins and eventual cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to have low toxicity in animal models, suggesting that it may be a safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-fluorobenzyl 4-(aminosulfonyl)benzoate is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-fluorobenzyl 4-(aminosulfonyl)benzoate. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound as a potential photosensitizer in photodynamic therapy. Additionally, the study of this compound as a potential therapeutic agent for other diseases, such as Alzheimer's disease, is an area of future research.
Synthesis Methods
The synthesis of 3-fluorobenzyl 4-(aminosulfonyl)benzoate involves the reaction between 3-fluorobenzyl chloride and 4-aminosulfonylbenzoic acid in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization.
Scientific Research Applications
3-fluorobenzyl 4-(aminosulfonyl)benzoate has been extensively studied for its potential as an anti-inflammatory and anticancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(3-fluorophenyl)methyl 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLJSQUMQXVAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)

![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)
![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)


![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)
